5-Fluoro-1-methylindole

描述

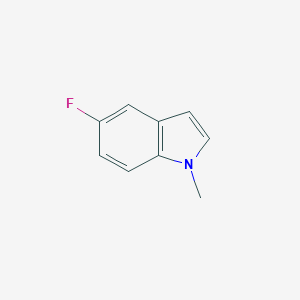

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZSNJCMRDNQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406453 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116176-92-2 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 1 Methylindole and Its Functionalized Derivatives

Regioselective Synthesis Strategies for the 5-Fluoro-1-methylindole Core

The construction of the this compound scaffold is primarily achieved through methods that first establish the indole (B1671886) ring, which may already be fluorinated, followed by N-methylation, or through cyclization of a precursor that already contains the N-methyl and fluoro substituents.

Transition metal catalysis is a cornerstone for the synthesis of indole derivatives, offering high efficiency and regioselectivity. Various metals, including palladium, copper, iridium, rhodium, molybdenum, iron, and silver, have been employed to catalyze the formation of the indole ring from appropriately substituted precursors.

Palladium catalysis is a powerful tool for constructing indole rings. mdpi.com These methods often involve the cyclization of substituted anilines with alkynes or other coupling partners. organic-chemistry.org For instance, a palladium-catalyzed nucleomethylation of 2-alkynylanilides provides an efficient route to 3-methylindoles. nih.gov This process simultaneously constructs the heteroaromatic ring and installs a methyl group. nih.gov While a variety of palladium catalysts like Pd(OAc)₂, PdBr₂, and (CH₃CN)₂PdCl₂ are effective, Pd(OAc)₂ often provides superior results. rsc.orgrsc.org The scope of these reactions includes substrates with various functional groups, where electron-donating groups on the aniline (B41778) precursor, such as methoxy, can lead to high yields (e.g., 96%), while electron-withdrawing groups like chloro may result in lower yields (e.g., 50%). nih.gov Another strategy involves the palladium-catalyzed annulation of N-aryl imines through an oxidative C-H activation pathway. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Precursor Type | Catalyst System | Key Features | Relevant Compounds | Citations |

| 2-Alkynylanilides | Pd(TFA)₂/xantphos | Simultaneous construction of indole ring and C3-methylation. | 3-methylindoles | nih.gov |

| o-Iodoanilines and Aldehydes | Pd Catalyst (ligandless) | One-pot synthesis under mild conditions. | N-functionalized indoles | organic-chemistry.org |

| N-Aryl Imines | Pd(OAc)₂ | Oxidative C-H functionalization. | Substituted indoles | organic-chemistry.org |

| Z-Fluorovinyl iodonium (B1229267) salts | Pd(OAc)₂ | Regio- and stereo-controlled C-2 β-fluorovinylation. | Z-β-fluorovinyl indoles | rsc.orgrsc.org |

A diverse range of other transition metals also catalyze indole ring formation, each offering unique advantages.

Copper-Catalyzed Cyclizations : Copper catalysts are frequently used for the synthesis of indoles from 2-alkynylanilines. organic-chemistry.org For example, CuCl₂ has been used to catalyze the direct coupling of benzoxazin-2-ones with N-methylindoles, including 5-fluoro-1-methyl-1H-indole, to yield functionalized products. rsc.org Copper(II) catalysis in a mixture of water and methanol (B129727) can also facilitate the cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org

Iridium-Catalyzed Cyclizations : Iridium complexes are effective for the C-H functionalization and silylation of indoles. nih.govnii.ac.jp For instance, an iridium-catalyzed C2-selective methylation of indoles bearing a pivaloyl directing group has been developed, which shows good to very good yields for halogenated derivatives, including 5-fluoroindoles. nih.govrsc.org Iridium catalysts can also direct the alkylation of the indole C2-position with alkenes. nii.ac.jp

Rhodium-Catalyzed Cyclizations : Rhodium catalysts have been employed in cascade reactions to form indoles. mdpi.com For example, the reaction of 1-methylindole (B147185) with 5-diazobarbituric acids can be catalyzed by [Rh₂(esp)₂] to form 5-(indolyl)barbituric acids. nih.gov When meta-substituted phenylhydrazines like 3-fluorophenylhydrazine are used as precursors, a mixture of 4- and 6-substituted indole isomers may be produced. mdpi.com

Molybdenum-Catalyzed Cyclizations : Molybdenum catalysts, such as MoO₂Cl₂(DMF)₂, can assist in indole synthesis via the Cadogan-Sundberg annulation of nitroarenes under microwave conditions. rsc.orgorgsyn.org Mo-catalyzed cyclization has also been used to obtain 2-trifluoromethylindoles. researchgate.net

Iron-Catalyzed Cyclizations : Iron-catalyzed methods provide a practical and cost-effective alternative for indole synthesis. An iron-catalyzed Fukuyama-type indole synthesis, which involves an intramolecular isonitrile-olefin coupling, offers a convenient route to 3-substituted indoles. nih.gov Additionally, iron complexes can catalyze the N-alkylation of indolines, which can then be oxidized to form N-alkylated indoles. nih.gov

A highly efficient approach for synthesizing fluorinated indoles involves a silver-catalyzed one-pot reaction. rsc.orgrsc.org This method combines the cyclization of 2-alkynylanilines with a fluorination step using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. rsc.orgrsc.orgscilit.comresearchgate.net The process avoids the need to isolate the intermediate indole, providing direct access to a variety of structurally diverse fluorinated indole derivatives, including 3-fluoroindoles and 3,3-difluoro-3H-indoles. rsc.org This strategy is notable for its use of inexpensive and air-stable silver salts as catalysts. rsc.org

Table 2: Silver-Catalyzed One-Pot Synthesis of Fluorinated Indoles

| Substrate | Catalyst | Fluorinating Agent | Product Type | Citations |

| 2-Alkynylanilines | Ag Salt (e.g., AgOTf) | NFSI | 3-Fluoroindoles | rsc.orgrsc.org |

| 2-Alkynylanilines | Ag Salt (e.g., AgOTf) | Selectfluor | 3,3-Difluoro-3H-indoles | rsc.orgrsc.org |

The introduction of a methyl group onto the nitrogen of the 5-fluoroindole (B109304) core is a critical step in the synthesis of this compound. Standard N-alkylation procedures often involve the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. google.com

For instance, 6-fluoroindole (B127801) can be methylated using iodomethane (B122720) (MeI) with sodium hydride as the base, affording the N-methylated product in quantitative yield. mdpi.com Another approach uses catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate (DMC) as the alkylating agent under mild conditions. google.com While traditional methods often require strong bases and hazardous alkylating agents, modern methods offer safer and more efficient alternatives. google.com For example, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been shown to be effective for the selective methylation of various N-heterocycles, including indoles. organic-chemistry.org

Electrochemical methods represent a modern and sustainable approach to the functionalization of indoles. researchgate.netresearchgate.net These techniques can achieve dearomatization and introduce functional groups without the need for harsh chemical oxidants. researchgate.netchemrxiv.org Electrochemical oxidative dearomatization can transform the planar indole ring into a three-dimensional scaffold. researchgate.net

While direct electrochemical synthesis of this compound is less common, related transformations highlight the potential of this strategy. For example, electrochemical methods can be used for the dearomative difunctionalization of indoles. researchgate.netacs.org In some cases, a redox mediator like MgBr₂ is used to indirectly oxidize the indole nucleus, which then reacts with nucleophiles. chemrxiv.org Electrochemical fluorination has also been demonstrated, where monofluoroindole derivatives can be obtained, sometimes by treating difluorinated products with a base. researchgate.net These routes offer a promising area for the development of novel syntheses of fluorinated indoles.

Catalytic Approaches to Indole Ring Formation

Targeted Functionalization of this compound

The functionalization of the this compound core is crucial for creating a diverse range of molecules with tailored properties. Modern synthetic strategies enable the precise introduction of various functional groups at specific positions on the indole ring.

Electrophilic Aromatic Fluorination Using N-Fluoro Reagents

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. acs.org Reagents with a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, selectivity, and safer handling compared to earlier reagents like elemental fluorine. acs.org This class of reagents can be either neutral, such as N-fluorobenzenesulfonimide (NFSI), or cationic, like Selectfluor® (F-TEDA-BF4). alfa-chemistry.comrsc.org

The reactivity of these N-F reagents allows for the fluorination of electron-rich aromatic systems like indoles. researchgate.netbrynmawr.edu While the direct fluorination of this compound to introduce a second fluorine atom is not extensively documented, the principles of electrophilic fluorination of substituted indoles are well-established. For instance, the fluorination of N-substituted indoles can lead to various products, including 3,3-difluoro-2-oxindoles when using reagents like NFSI. brynmawr.edu The reaction conditions and the choice of N-F reagent are critical in controlling the outcome and selectivity of the fluorination process. researchgate.netbohrium.com The development of chiral N-fluoro ammonium (B1175870) salts derived from Cinchona alkaloids has also enabled enantioselective electrophilic fluorination, a significant advancement for synthesizing chiral fluorinated molecules of pharmaceutical interest. bohrium.com

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Type |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic |

| N-Fluorobenzenesulfonimide | NFSI | Neutral |

| N-Fluoropyridinium salts | - | Cationic |

Directed C-H Functionalization (e.g., Borylation, Oxygenation)

Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective modification of inert C-H bonds, offering an atom- and step-economical approach to complex molecules.

Borylation: C-H borylation introduces a versatile boronate ester group, which can be further transformed through various cross-coupling reactions. ulaval.ca While metal-catalyzed methods using iridium or rhodium are common, metal-free approaches are gaining traction. chemrxiv.orgacs.org For instance, a metal-free borylative dearomatization of 1-arylsulfonyl indoles has been demonstrated, where a 5-fluoro-2-methyl-1-phenylsulfonyl indole substrate was used, highlighting the compatibility of fluorinated indoles in such transformations. nih.gov In another study, the borylation of 6-fluoro-1-methylindole was achieved, indicating that C-H borylation is a viable strategy for functionalizing the benzene (B151609) ring of fluoro-substituted methylindoles. rsc.org These methods often employ pinacolborane (HBpin) as the borylation reagent. ulaval.ca

Oxygenation: The introduction of an oxygen-containing functional group can also be achieved through C-H functionalization. A green and efficient method for the direct C(sp³)–H oxygenation of 2-methylindoles to 2-formyl indoles has been developed using N-chlorosuccinimide (NCS) and water as the oxygen source. acs.org This Kornblum-type oxidation avoids the use of harsh oxidants and smelly byproducts like dimethyl sulfide. acs.org Although this method targets the methyl group, it showcases the potential of directed oxygenation strategies in the broader context of indole functionalization.

Palladium-Catalyzed Cross-Coupling and Arylation Reactions

Palladium-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uni-muenchen.de

Cross-Coupling: The arylation of halo-substituted indoles is a common strategy. For example, the palladium-catalyzed coupling of 5-bromo-N-methylindole with aryl bromides has been shown to proceed in good yield, demonstrating the feasibility of functionalizing the 5-position of the N-methylindole core. nih.gov

Direct C-H Arylation: More recently, direct C-H arylation has become a preferred method as it avoids the pre-functionalization of the indole substrate. researchgate.net Palladium catalysts are often used to couple indoles directly with aryl halides or their equivalents. rsc.org Studies on the C-H arylation of 1-methylindole have established protocols that can be applied to substituted derivatives. researchgate.netrsc.org These reactions often employ ligands like phosphines or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle. nih.govresearchgate.net The development of base-free C-H arylation methods using aryldiazonium salts as the coupling partner represents a milder and more functional group tolerant approach. rsc.org

Table 2: Examples of Palladium-Catalyzed Arylation of Indole Derivatives

| Indole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-Methylindole | Aryldiazonium tetrafluoroborate | Pd(OAc)₂ | C2-Arylated Indole | rsc.org |

| 5-Bromo-N-methylindole | 5-Bromobenzofuran | [{ClPd(2-methallyl)}₂], PtBu₃HBF₄, KN(SiMe₃)₂ | C5-Arylated Indole | nih.gov |

| Heteroarenes | Aryl Chlorides | Abnormal NHC-Palladium Complex | C-H Arylated Heteroarene | researchgate.net |

Oxidative Alkenylation Reactions

Oxidative alkenylation allows for the direct formation of a carbon-carbon double bond between a C-H bond of the indole and an alkene. This transformation can be catalyzed by various transition metals.

A ferrous salt-catalyzed oxidative alkenylation of indoles to produce 3-alkylideneindolin-2-ones has been reported. In this study, this compound was successfully reacted with acetone (B3395972) to yield 5-fluoro-1-methyl-3-(propan-2-ylidene)indolin-2-one, although the yield was moderate. This demonstrates a direct method for functionalizing the C3 position and subsequent oxidation.

Rhodium catalysts are also effective for the oxidative alkenylation of indoles. acs.orgnih.gov These reactions can be directed to various positions of the indole ring depending on the directing group employed. nih.govresearchgate.net For instance, indole-3-carboxylic acids can undergo a dual C-H alkenylation at the C2 and C4 positions, followed by decarboxylation. researchgate.net While a specific example with this compound was not found, the general applicability of rhodium-catalyzed C-H alkenylation to substituted indoles suggests its potential for functionalizing the target compound. goettingen-research-online.de

Reactions with Fluoromethyl Ketones

The reaction of indoles with fluoromethyl ketones provides an efficient route to trifluoromethyl(indolyl)phenylmethanols, which are valuable precursors for biologically active compounds. d-nb.info A mild and efficient protocol has been developed for the reaction of various indoles with aromatic fluoromethyl ketones in water, using potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr) as the catalytic system. d-nb.info

This method is tolerant of a wide range of substituents on the indole ring. Indoles bearing electron-withdrawing groups, such as a fluorine atom, are well-tolerated and provide the desired fluorinated indol-3-yl-1-phenylethanols in excellent yields, ranging from 79% to 96%. d-nb.info The reaction proceeds with high regioselectivity at the C3 position of the indole. The use of water as the solvent and the reusability of the catalytic system are significant advantages of this protocol from a green chemistry perspective. d-nb.info The electrophilicity of the ketone is crucial for the reaction's success; ketones with multiple halogen substitutions, such as trifluoromethyl ketones, are required for the reaction to proceed efficiently. d-nb.info

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.com These principles are increasingly being applied to the synthesis of important molecules like this compound and its derivatives.

Key aspects of green chemistry in this context include:

Use of Safer Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. A significant green advancement is the use of water as a reaction medium. openmedicinalchemistryjournal.com The synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and fluoromethyl ketones in water is a prime example of this principle in action. d-nb.info The use of 2-MeTHF, a biomass-derived solvent, in palladium-catalyzed arylations also represents a greener alternative. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste. The development of highly active palladium catalysts that can be used at very low loadings (e.g., 0.5 mol%) for C-H arylation exemplifies this principle. researchgate.netrsc.org Furthermore, the development of metal-free catalytic systems, such as those used for C-H borylation, reduces reliance on potentially toxic and expensive heavy metals. ulaval.ca

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Direct C-H functionalization reactions, such as arylation and alkenylation, are inherently more atom-economical than traditional cross-coupling reactions that require the pre-synthesis of organometallic reagents. researchgate.netnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of palladium-catalyzed C-H arylation protocols that proceed at room temperature is a significant step towards more energy-efficient synthesis. rsc.org Microwave-assisted synthesis is another technique used to improve reaction efficiency and reduce reaction times, contributing to a greener process. tandfonline.com

The synthesis of 5-fluoroindole itself can be approached with green principles in mind. For example, the Leimgruber-Batcho indole synthesis is a widely used industrial method, and optimizing it to use greener solvents, catalysts (like Raney-Nickel or Pd/C for the reductive cyclization), and reducing waste streams is an ongoing effort. diva-portal.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including derivatives of this compound. This method offers advantages such as rapid heating, enhanced reaction selectivity, and often milder reaction conditions compared to conventional heating. evitachem.com

One notable application is in the synthesis of various polysubstituted indoles. A one-pot, three-component coupling reaction utilizing microwave irradiation allows for the efficient construction of the indole core. smolecule.com This process typically involves the reaction of a 2-iodoaniline (B362364) with a terminal alkyne and an aryl iodide under palladium catalysis. smolecule.com The use of microwave heating can significantly reduce reaction times, for instance, from hours to just minutes. smolecule.com For example, a mixture of 2-iodoaniline, a terminal alkyne, palladium dichloride bis(triphenylphosphine), copper iodide, and triethylamine (B128534) in a sealed microwave vial can be heated to 60°C for 20 minutes. Following this, the addition of an aryl iodide and acetonitrile (B52724) with further microwave irradiation at 90°C for 30 minutes can yield the desired polysubstituted indole in moderate to excellent yields. smolecule.com

Ionic liquid-mediated microwave-assisted synthesis has also proven highly effective, particularly in Fischer indole reactions. smolecule.com The combination of an ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, with a Lewis acid catalyst like zinc chloride, facilitates the reaction between an arylhydrazine and a carbonyl compound under microwave irradiation. smolecule.com This approach not only accelerates the reaction but also allows for easier product isolation and potential recycling of the ionic liquid. smolecule.com

Furthermore, the synthesis of novel fluorinated indole derivatives has been achieved through microwave-assisted methods. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines in the presence of a copper dipyridine dichloride catalyst under microwave irradiation at 60°C has been reported to produce good yields of the corresponding fluorinated indole products. tandfonline.com

| Reactants | Catalyst/Medium | Conditions | Product | Reference |

| 2-Iodoaniline, terminal alkyne, aryl iodide | PdCl2(PPh3)2, CuI | Microwave, 60-90°C | Polysubstituted indole | smolecule.com |

| Arylhydrazine, carbonyl compound | ZnCl2 in ionic liquid | Microwave, 100°C | Substituted indole | smolecule.com |

| 5-Fluoroindoline-2,3-dione, anilines | CuPy2Cl2 in ethanol | Microwave, 60°C | Fluorinated indole derivative | tandfonline.com |

Solvent-Free and Water-Mediated Reaction Conditions

The development of solvent-free and water-mediated synthetic methods aligns with the principles of green chemistry, aiming to reduce environmental impact by minimizing or eliminating the use of volatile organic solvents. openmedicinalchemistryjournal.com These approaches often lead to improved reaction efficiency and simpler work-up procedures.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by grinding or heating the reactants together without any solvent. This technique can enhance reaction rates due to higher reactant concentrations. openmedicinalchemistryjournal.com For the synthesis of indole derivatives, mechanochemical activation through ball milling is a promising solvent-free strategy. smolecule.com

The condensation of indole, an aldehyde, and malononitrile (B47326) to produce 2-substituted indoles can be carried out under solvent-free conditions at 50°C in the presence of a NiO@TPP-HPA nanohybrid catalyst, yielding good results. tandfonline.com Another example involves the use of cellulose (B213188) sulfuric acid as a solid, reusable catalyst for the reaction between indole and substituted aromatic aldehydes, providing a green route to indole derivatives. openmedicinalchemistryjournal.com

Water-Mediated Synthesis:

Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. In the context of indole synthesis, water has been successfully employed as a reaction medium. For instance, the synthesis of bis(indolyl)methanes (BIMs) from indoles and aldehydes can be catalyzed by a Cu–isatin (B1672199) Schiff base complex in water at 80°C. beilstein-journals.org

Furthermore, the synthesis of biologically relevant 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones has been achieved in an aqueous medium using a heterogeneous Cell-CuI-NPs catalyst via a CuAAC click reaction. researchgate.net The use of ultrasound in conjunction with water as a solvent has also been explored for the synthesis of various indole derivatives, such as spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2,6′(1′H)-diones. thieme-connect.com

| Reaction Type | Catalyst/Conditions | Solvent | Product Type | Reference |

| Condensation | NiO@TPP-HPA, 50°C | Solvent-free | 2-Substituted indoles | tandfonline.com |

| Condensation | Cellulose Sulfuric Acid | Solvent-free | Indole derivatives | openmedicinalchemistryjournal.com |

| Friedel–Crafts | Cu–isatin Schiff base complex, 80°C | Water | Bis(indolyl)methanes | beilstein-journals.org |

| Click Reaction | Cell-CuI-NPs | Water | 5-Fluoroisatin-triazoles | researchgate.net |

| Three-component | Ultrasound irradiation, p-TSA | Water | Spirocyclic indoles | thieme-connect.com |

Application of Nanocatalysts and Ionic Liquids

The use of nanocatalysts and ionic liquids in organic synthesis has gained significant traction due to their unique properties that can lead to enhanced catalytic activity, selectivity, and easier catalyst recovery. openmedicinalchemistryjournal.comnih.govtaylorfrancis.comumk.pl

Nanocatalysts:

Nanocatalysts offer a high surface-area-to-volume ratio, which often translates to increased catalytic efficiency. nih.govtaylorfrancis.com Various nanocatalysts have been employed in the synthesis of indole derivatives. For example, iron oxide (Fe2O3) nanoparticles supported on zeolite-Y have been shown to be excellent reusable heterogeneous catalysts for the selective synthesis of isatins from indoles in a water/acetonitrile mixture. acs.org This low-cost catalyst promotes the reaction at room temperature with high selectivity and yields. acs.org

Another example is the use of a nanohybrid catalyst, NiO@TPP-HPA, for the synthesis of 2-substituted indoles under solvent-free conditions. tandfonline.com The synergistic effects of the different components of this nanocatalyst contribute to its high performance. tandfonline.com Ceria/vinylpyridine nanocomposites and nano-TiO2 have also been utilized for the synthesis of bis(indolyl)methanes (BIMs) from indoles and aldehydes, offering high yields and catalyst reusability. beilstein-journals.org

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. openmedicinalchemistryjournal.comumk.pl Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. umk.pl In indole synthesis, ILs have been used to promote various reactions. For instance, the Michael addition of indoles to α,β-unsaturated compounds to form 3-substituted indoles can be effectively catalyzed by a sulfonic-acid-functionalized ionic liquid, which can be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com

The Fischer indole synthesis, a classic method for preparing indoles, has been successfully performed using a biodegradable protonic ionic liquid, [TMGHPS][TFA], as both a catalyst and medium. tandfonline.com This approach allows for high yields and easy product isolation. tandfonline.com Furthermore, Brønsted acidic ionic liquids have been used to promote the direct C3-acylation of indoles with acid anhydrides under microwave irradiation. rsc.org

| Catalyst/Medium | Reaction Type | Substrates | Product | Reference |

| Fe2O3-Y Nanocatalyst | Oxidation | Indoles | Isatins | acs.org |

| NiO@TPP-HPA Nanocatalyst | Condensation | Indole, aldehyde, malononitrile | 2-Substituted indoles | tandfonline.com |

| Ceria/vinylpyridine Nanocomposite | Friedel–Crafts | Indole, benzaldehyde | Bis(indolyl)methanes | beilstein-journals.org |

| Sulfonic-acid-functionalized IL | Michael Addition | Indoles, α,β-unsaturated compounds | 3-Substituted indoles | openmedicinalchemistryjournal.com |

| [TMGHPS][TFA] Ionic Liquid | Fischer Indole Synthesis | Hydrazines, ketones | Indoles | tandfonline.com |

Synthesis of Key Intermediates and Precursors to this compound Derivatives

Preparation of 5-Fluoro-1-methyl-1H-indole-2,3-dione (Isatin Derivative)

5-Fluoro-1-methyl-1H-indole-2,3-dione, a derivative of isatin, is a valuable intermediate in the synthesis of various biologically active compounds. smolecule.comnih.gov Its synthesis can be achieved through several routes.

A common method involves the N-methylation of 5-fluoroisatin (B27256). 5-Fluoroisatin itself can be prepared from 4-fluoroaniline (B128567) through a multi-step process. google.com The N-methylation of 5-fluoroisatin can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov

Another approach involves the condensation of N-methylisatin with a fluorinating agent. For example, the reaction of N-methylisatin with potassium fluoride in the presence of 18-crown-6 (B118740) ether can yield 5-fluoro-1-methyl-1H-indole-2,3-dione. smolecule.com

Furthermore, derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione can be synthesized and utilized. For instance, new series of 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized for biological evaluation. nih.govnih.gov These are typically prepared by the condensation of 5-fluoro-1-methyl-1H-indole-2,3-dione with the appropriate thiosemicarbazide. nih.gov

| Starting Material | Reagents | Product | Reference |

| 5-Fluoroisatin | Methyl iodide, Base | 5-Fluoro-1-methyl-1H-indole-2,3-dione | nih.gov |

| N-Methylisatin | Potassium fluoride, 18-crown-6 ether | 5-Fluoro-1-methyl-1H-indole-2,3-dione | smolecule.com |

| 5-Fluoro-1-methyl-1H-indole-2,3-dione | Thiosemicarbazide | 5-Fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazone | nih.govnih.gov |

Synthetic Routes to 5-Fluoro-1-methyl-indole-2-carboxylate

Esters of 5-fluoro-1-methyl-indole-2-carboxylic acid are important precursors for the synthesis of more complex molecules. The synthesis of these carboxylates can be approached in a few ways.

One common strategy is the esterification of 5-fluoro-1-methyl-indole-2-carboxylic acid. This can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. The precursor, 5-fluoro-1-methyl-indole-2-carboxylic acid, can be synthesized through various indole-forming reactions followed by N-methylation.

A robust five-step synthesis has been described for a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which could be adapted. acs.orgresearchgate.net This method involves Boc protection of the corresponding aniline, regioselective iodination, Boc deprotection, cyclization to the indole-2-carboxylic acid, and subsequent esterification. acs.orgresearchgate.net

Direct synthesis of indole-2-carboxylates is also possible. For instance, a palladium(II)-catalyzed annulation of ortho-iodoanilines onto a vinyl ether has been developed. researchgate.net Another approach involves a copper-catalyzed one-pot synthesis from 2-bromobenzaldehydes and glycine (B1666218) ester hydrochloride. researchgate.net Following the formation of the 5-fluoroindole-2-carboxylate core, N-methylation would be required to obtain the target compound.

The formylation of methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate at the 3-position is a subsequent reaction to yield another useful intermediate, methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate.

| Precursor | Reaction Type | Reagents | Product | Reference |

| 5-Fluoro-1-methyl-indole-2-carboxylic acid | Esterification | Methanol, Acid catalyst | Methyl 5-fluoro-1-methyl-indole-2-carboxylate | |

| 4-Fluoro-N-methylaniline derivative | Cyclization/Esterification | Various | Methyl 5-fluoro-1-methyl-indole-2-carboxylate | acs.orgresearchgate.net |

| 2-Bromo-4-fluoro-N-methylaniline | Pd(II)-catalyzed annulation | Vinyl ether | Methyl 5-fluoro-1-methyl-indole-2-carboxylate | researchgate.net |

| Methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | Formylation (Vilsmeier-Haack) | DMF, POCl3 | Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate |

Methodologies for 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a key intermediate used in the synthesis of various pharmaceutical compounds. biosynth.com The most common and direct method for its preparation is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgpcbiochemres.com

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.org

In a typical procedure for the synthesis of a related compound, 6-fluoro-1-methylindole-3-carbaldehyde, phosphorus oxychloride is added to DMF at 0°C. A solution of the starting indole, in this case, this compound, in DMF is then added to the Vilsmeier reagent. After stirring, the reaction mixture is neutralized with a base, and the product is extracted.

A patent describes a similar process for the synthesis of 5-fluoro-1H-indole-3-carbaldehyde from 4-fluoro-2-methyl-aniline and a prepared Vilsmeier reagent. google.com To obtain the N-methylated target compound, one would either start with N-methyl-4-fluoro-2-methyl-aniline or perform an N-methylation step on the resulting 5-fluoro-1H-indole-3-carbaldehyde.

| Starting Material | Reaction | Reagents | Product | Reference |

| This compound | Vilsmeier-Haack | DMF, POCl3 | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| 4-Fluoro-2-methyl-aniline | Vilsmeier-Haack | Vilsmeier reagent | 5-Fluoro-1H-indole-3-carbaldehyde | google.com |

Reactivity and Reaction Mechanisms of 5 Fluoro 1 Methylindole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. unimi.it The presence of the nitrogen atom's lone pair significantly increases the electron density of the pyrrole (B145914) moiety, particularly at the C-3 position, which is the most common site for electrophilic attack. unimi.itrsc.org In 5-fluoro-1-methylindole, the N-1 methyl group acts as an electron-donating group, further enhancing the nucleophilicity of the heterocyclic ring. Conversely, the fluorine atom at the C-5 position is electron-withdrawing via induction, which slightly deactivates the benzene (B151609) ring. However, the reactivity of the pyrrole ring, especially the C-3 position, remains high, dominating the substitution patterns.

Electrophilic substitution on the 1-methylindole (B147185) nucleus occurs with high regioselectivity at the C-3 position. psu.edu This preference is attributed to the stability of the resulting cationic intermediate (a Wheland intermediate), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the benzene ring. psu.edu Kinetic studies of similar reactions, such as the azo-coupling of 1-methylindole, confirm that the initial attack of the electrophile at C-3 is the rate-determining step, which is characteristic of typical electrophilic aromatic substitutions. psu.edu

Should the C-3 position be occupied, electrophilic attack can be directed to the C-2 position. psu.edu Studies on 3-methylindole (B30407) show that electrophiles add to the C-2 position, often through a mechanism involving an initial attack at C-3, followed by a rearrangement of the electrophile. psu.edu For this compound, with its unsubstituted C-3 position, electrophiles will overwhelmingly target this site.

| Indole Substrate | Reaction Type | Primary Position of Attack | Reference |

|---|---|---|---|

| 1-Methylindole | Azo-Coupling | C-3 | psu.edu |

| 1-Methylindole | Friedel–Crafts Alkylation | C-3 | rsc.org |

| 1-Methylindole | Allylation (B(C6F5)3 catalyzed) | C-3 | rsc.org |

| 3-Methylindole | Azo-Coupling | C-2 (via rearrangement) | psu.edu |

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including indoles. wikipedia.orgpcbiochemres.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com This electrophilic iminium species is readily attacked by the nucleophilic C-3 position of the indole ring. pcbiochemres.com The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the 3-formylindole derivative. wikipedia.org

For this compound, this reaction provides a direct route to 5-fluoro-3-formyl-1-methyl-1H-indole. This transformation is a key step in the synthesis of more complex indole derivatives. The reaction proceeds cleanly under standard Vilsmeier-Haack conditions, underscoring the high intrinsic reactivity of the C-3 position even with a deactivating fluorine substituent on the benzene ring.

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Indole | 1. POCl3, DMF 2. Aqueous Base | Indole-3-carboxaldehyde | Classic and efficient C-3 formylation. | pcbiochemres.com |

| Electron-Rich Arene | POCl3, DMF, H2O | Aryl Aldehyde | General mechanism involves electrophilic attack by the Vilsmeier reagent. | jk-sci.com |

The Mannich reaction is a three-component condensation that serves as a powerful tool for the aminoalkylation of acidic protons. nih.gov In the context of indole chemistry, the reaction involves the indole (specifically the C-3 hydrogen), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (iminium ion) from the aldehyde and amine, which is then attacked by the C-3 position of the indole.

This reaction on this compound would yield a 3-(aminomethyl) derivative, often referred to as a gramine (B1672134) analog. These Mannich bases are not merely stable products; they are highly versatile synthetic intermediates. The aminomethyl group can act as a leaving group, facilitating subsequent nucleophilic substitution reactions at the C-3 position, thereby providing a gateway to a wide array of 3-substituted indole derivatives.

| Substrate (Active H) | Components | Product Type | Synthetic Utility | Reference |

|---|---|---|---|---|

| Indole | Formaldehyde, Dimethylamine | Gramine (3-((Dimethylamino)methyl)-1H-indole) | Precursor for synthesizing tryptophan and other C-3 functionalized indoles. | nih.gov |

| Pyrrole | Aldehyde, Amine | Aminomethylated Pyrrole | Introduction of an aminoalkyl moiety. | nih.gov |

Nucleophilic Attack and Alkylation Reactions at the Indole Nitrogen and Carbon Positions

While the indole nitrogen can be deprotonated and alkylated, this compound is already substituted at this position. beilstein-journals.org Therefore, subsequent alkylation reactions primarily target the carbon framework. The C-3 position, being the most nucleophilic center, is the main site for C-alkylation. acs.org

Direct alkylation of indoles with simple alkyl halides can be inefficient. acs.org Modern synthetic methods often employ catalysts to achieve high selectivity and yield. Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have proven effective in catalyzing the direct C-3 alkylation of indoles using various alkylating agents like amine-based reagents or allylic esters. rsc.orgacs.org The proposed mechanism for amine-based agents involves the borane (B79455) catalyst abstracting a hydride from the alkylating agent to form a highly electrophilic iminium ion, which is then intercepted by the indole. acs.org

Another powerful strategy is the Friedel-Crafts alkylation with activated alkenes, such as nitroalkenes. This reaction can be promoted by visible light using a photosensitizer like rose bengal, providing an environmentally benign pathway to 3-alkylated indoles. rsc.org

| Substrate | Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Dimethylindole | Diaryl Methyl Amines | B(C6F5)3 | C-3 Methylated Indole | acs.org |

| N-Methylindole | Allylic Esters | B(3,4,5-F3H2C6)3 | C-3 Allylated Indole | rsc.org |

| N-Methylindole | trans-β-Nitrostyrenes | Rose Bengal, Visible Light, H2O | 3-(2-Nitro-1-phenylethyl)indole | rsc.org |

Oxidative Functionalization Pathways of the Indole Ring

The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of valuable structural motifs. The specific outcome depends on the oxidant and reaction conditions.

A notable pathway is the oxidative alkenylation to form 3-alkylideneindolin-2-ones (oxindoles). A reaction employing a ferrous salt catalyst (FeCl₂) and hydrogen peroxide (H₂O₂) as the oxidant can convert 1-methylindoles into these products. mdpi.com For instance, the reaction of this compound with acetone (B3395972) under these conditions yields 5-fluoro-1-methyl-3-(propan-2-ylidene)indolin-2-one. mdpi.com The proposed mechanism involves the formation of an indole radical intermediate, oxidation to a carbocation, and subsequent reaction with the ketone. mdpi.com

Another oxidative functionalization is the direct introduction of chalcogen groups. A method using Selectfluor as a mediator enables the oxidative thiocyanation and selenocyanation of indoles at the C-3 position using thiocyanate (B1210189) and selenocyanate (B1200272) salts. scispace.com This reaction proceeds under mild conditions and is applicable to a range of substituted indoles, demonstrating a direct way to forge C-S and C-Se bonds at the most reactive position.

More extensive oxidation can lead to the formation of isatin (B1672199) (indole-2,3-dione) derivatives. The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione represents the oxidation of both C-2 and C-3 positions of the indole core. smolecule.com

| Indole Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound | FeCl2, H2O2, Acetone/H2O | 5-Fluoro-1-methyl-3-(propan-2-ylidene)indolin-2-one | mdpi.com |

| 1-Butyl-5-fluoroindole | Selectfluor, KSeCN | 1-Butyl-5-fluoro-3-selenocyanato-1H-indole | scispace.com |

| This compound | Multi-step synthesis involving oxidation | 5-Fluoro-1-methyl-1H-indole-2,3-dione | smolecule.com |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1 Methylindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Fluoro-1-methylindole derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the indole (B1671886) ring and the N-methyl group.

The N-methyl group typically appears as a sharp singlet in the range of δ 3.72–4.09 ppm. The protons on the aromatic portion of the indole ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom at the C5 position. For instance, in 5-Fluoro-3-methylindole, the aromatic protons resonate as multiplets between δ 7.30–7.23 and a triplet of doublets at δ 6.97 ppm. The proton at the C2 position, if present, would show a distinct signal, while protons at C4, C6, and C7 are influenced by the electron-withdrawing fluorine atom, leading to specific chemical shifts and coupling constants that are invaluable for confirming the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| 5-Fluoro-3-methylindole | CDCl₃ | δ 7.30–7.23 (m, 2H, Ar-H), 7.04 (s, 1H, Ar-H), 6.97 (td, J = 9.0, 2.0 Hz, 1H, Ar-H), 2.33 (s, 3H, CH₃) |

| 1-Methyl-1H-indole-3-carbonitrile | CDCl₃ | δ 7.65 (d, J = 8.0 Hz, 1H), 7.43 (s, 1H), 7.30-7.17 (m, 3H), 3.73 (s, 3H) rsc.org |

| 5-chloro-1-methyl-3-(propan-2-ylidene)indolin-2-one | CDCl₃ | δ 7.49 (d, J = 2.0 Hz, 1H), 7.22 (dd, J = 8.4, 2.0 Hz, 1H), 6.73 (d, J = 8.4 Hz, 1H), 3.23 (s, 3H), 2.64 (s, 3H), 2.38 (s, 3H) mdpi.com |

This table presents a selection of ¹H NMR data for illustrative purposes. Actual chemical shifts and coupling constants can vary based on the specific derivative and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound derivatives, the spectrum reveals signals for the indole ring carbons and the N-methyl carbon.

The N-methyl carbon typically resonates at approximately δ 33–35 ppm. The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm). The carbon atom bonded to the fluorine (C5) exhibits a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The chemical shifts of the other indole carbons are also influenced by the fluorine substituent and any other groups present on the ring, aiding in the complete assignment of the carbon skeleton. acs.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Methyl-1H-indole-3-carbonitrile | CDCl₃ | 135.9, 135.5, 127.7, 123.7, 122.0, 119.7, 115.9, 110.3, 85.2, 33.5 rsc.org |

| 5-methoxy-1H-indole-3-carbonitrile | DMSO-d₆ | 155.3, 134.3, 130.0, 127.5, 116.6, 113.8, 99.7, 84.0, 55.4 rsc.org |

| 5-bromo-1-methyl-3-(propan-2-ylidene)indolin-2-one | CDCl₃ | 167.3, 156.8, 140.9, 130.0, 126.1, 125.3, 121.9, 114.2, 108.7, 25.6, 25.3, 23.3 mdpi.com |

This table provides illustrative ¹³C NMR data. Specific chemical shifts can vary depending on the derivative and solvent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly useful for characterizing fluorinated organic compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple and informative.

For this compound derivatives, the ¹⁹F NMR spectrum will show a signal for the fluorine atom at the C5 position. The chemical shift of this signal is sensitive to the electronic environment and can provide valuable information about the substitution pattern on the indole ring. For example, in a related derivative, methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate, the 5-fluoro substituent resonates in the range of δ -115 to -120 ppm. The coupling of the fluorine atom to adjacent protons (³JHF) can also be observed in the ¹H NMR spectrum, further confirming the structural assignment.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of a newly synthesized this compound derivative. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The observed mass is typically compared to the calculated mass for the proposed formula, with a high degree of agreement providing strong evidence for the compound's identity. In a study of a related indole derivative, HRMS was used to validate the structure, showing an [M+H]⁺ ion at m/z 353.1212. For 5-Fluoro-3-methylindole, mass spectrometry shows a molecular ion peak [M+H]⁺ at m/z 150.2.

X-ray Crystallography for Solid-State Structure Determination

While NMR and mass spectrometry provide invaluable information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which generates a diffraction pattern that can be mathematically transformed into a detailed model of the crystal lattice and the molecular structure within it.

For this compound derivatives, a single-crystal X-ray structure analysis provides unambiguous confirmation of the substitution pattern on the indole ring. It reveals precise bond lengths, bond angles, and torsional angles, offering insights into the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding or π-stacking, that occur in the crystal lattice. scirp.orgiucr.org For instance, the crystal structure of a related fluorinated indole derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, was determined to have an orthorhombic crystal system with a Pna2₁ space group. scirp.org Similarly, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one was solved, revealing an orthorhombic system with a Pbca space group. researchgate.net These detailed structural parameters are crucial for understanding structure-activity relationships and for computational modeling studies.

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 1 Methylindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the properties of fluoroindoles. rug.nl Theoretical calculations for indole (B1671886) derivatives are often carried out using DFT methods to analyze geometrical optimization, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as reactivity indices. niscpr.res.in

Studies on substituted indoles, including 5-fluoroindole (B109304), have employed DFT calculations at the B3LYP/6-31G* level for geometry optimizations. rug.nl Such calculations are crucial for determining properties like ionization potentials (IP). rug.nlacs.org Ab initio calculations predicted the ionization potential of 5-fluorotryptophan (B555192) to be 0.19 eV higher than that of tryptophan, a significant increase attributed to the fluoro substitution. acs.org This increased IP is a key factor in suppressing electron transfer (ET) rates, which has implications for fluorescence quenching mechanisms in proteins. acs.org The introduction of a fluorine atom, a strong electron-withdrawing group, modifies the electronic properties of the indole system, which can be quantitatively assessed using DFT. These computational studies are instrumental in guiding synthetic modifications and functionalization strategies for creating new derivatives with tailored electronic characteristics.

Table 1: Calculated Properties of Fluoroindoles using DFT This table is generated based on data from related fluoroindole studies.

| Property | Molecule | Calculated Value (eV) | Method | Source |

|---|---|---|---|---|

| Ionization Potential (IP) | 5-Fluoroindole | - | B3LYP/6-31G* | rug.nlacs.org |

| Ionization Potential (IP) | 5-Fluorotryptophan | +0.19 (relative to Tryptophan) | Ab initio | acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes, interactions with other molecules, and the stability of molecular assemblies over time. researchgate.net

Ligand-Protein Interaction Dynamics

Molecular docking and MD simulations are pivotal in medicinal chemistry to predict and analyze how a ligand like 5-fluoro-1-methylindole might interact with a biological target, such as an enzyme or receptor. nih.gov For instance, docking studies on indole derivatives targeting the human aryl hydrocarbon receptor (AhR) have been used to identify unique binding modes. nih.gov In studies of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which are closely related to this compound, MD simulations were performed to understand their antiviral activity. researchgate.net These simulations typically involve an initial energy minimization of the system, followed by heating and a subsequent equilibration period at constant temperature and pressure to simulate physiological conditions. researchgate.net Similarly, kinetic evaluation and molecular docking simulations of other indole-based inhibitors, such as those for monoamine oxidase B (MAO-B), have revealed competitive modes of inhibition and key interactions within the enzyme's active site. nih.gov These computational approaches provide a reasonable explanation for the observed biological activities and guide the rational design of more potent and selective inhibitors. nih.gov

Stability of Molecular Complexes and Assemblies

The stability of a molecule's conformation and its complexes is crucial for its function. Computational methods like molecular mechanics and ab initio calculations are used for the conformational analysis of complex molecules. sciforum.net For example, in a study of a thiosemicarbazone derivative containing a 5-fluoro-2-oxo-indoline core, molecular mechanics was used to generate a library of conformers. sciforum.net These conformers were then energy-minimized using Restricted Hartree-Fock (RHF) calculations to identify the most stable structures. sciforum.net Such analyses are vital for applications like 3D-QSAR, pharmacophore searches, and ligand-receptor docking. sciforum.net Furthermore, MD simulations are increasingly used to explore the mechanisms of interaction and conformational relationships between molecules. researchgate.net Atomistic MD simulations can reveal how a molecule is located and oriented within a complex assembly, such as a lipid bilayer, and how it might perturb the host system. researchgate.net

Intermolecular Interactions and Aggregation Behavior

The aggregation and self-assembly of molecules are governed by a range of non-covalent intermolecular interactions. For aromatic molecules like this compound, these interactions are primarily driven by hydrogen bonds and π-π stacking. frontiersin.org The planar structure of the indole ring is particularly conducive to effective π-π stacking interactions. scbt.com Computational studies on binary mixtures of related molecules, such as 1-methylindole (B147185), have been used to investigate molecular dynamics and relaxation processes in highly viscous states near the glass transition. dntb.gov.ua The self-association of molecules via hydrogen bonding can be studied using spectroscopic techniques combined with computational analysis of binary systems. upc.edu The ability of molecules to act as hydrogen-bond donors and acceptors, along with π-π stacking between aromatic rings, facilitates the formation of ordered, self-assembled structures. frontiersin.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoroindole |

| 6-Fluoroindole (B127801) |

| Tryptophan |

| 5-Fluorotryptophan |

| 1-Methylindole |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazone |

| 1-{[5-fluoro-2-oxo-1-(piperidin-1-ylmethyl)-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea |

Applications of 5 Fluoro 1 Methylindole in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Applications

The indole (B1671886) ring system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to biological targets, and lipophilicity. The 1-methyl substitution, in turn, can enhance stability and prevent tautomerization. Consequently, derivatives of 5-Fluoro-1-methylindole have been extensively investigated for a wide range of therapeutic applications.

Development of Antiviral Agents (e.g., against HSV, Coxsackie, SARS-CoV-2 Mpro, HIV)

The this compound scaffold has served as a foundation for the synthesis of various compounds with promising antiviral activities. Research has demonstrated the potential of its derivatives to inhibit the replication of a broad spectrum of viruses.

Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and evaluated for their antiviral effects. researchgate.net These compounds were tested against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. researchgate.net Notably, certain ethyl-substituted derivatives were found to be effective against the tested viruses. researchgate.net One particular derivative, (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide, exhibited excellent inhibitory activity against the tested viral strains. nih.gov

While direct studies on this compound against the main protease (Mpro) of SARS-CoV-2 are not extensively documented, related fluorinated compounds have shown significant promise. For instance, a 5-fluoro-benzothiazole-containing small molecule, TKB272, was identified as a potent inhibitor of SARS-CoV-2 Mpro, effectively blocking the infectivity and replication of various SARS-CoV-2 strains, including Omicron variants. researchgate.netnih.govnih.gov This highlights the potential of incorporating a 5-fluoro-aromatic moiety in the design of SARS-CoV-2 inhibitors.

In the context of Human Immunodeficiency Virus (HIV), derivatives of the this compound core have also been explored. A study on piperazinone phenylalanine derivatives incorporating a terminal 5-fluoro-1H-indol-3-yl moiety demonstrated anti-HIV-1 activity. mdpi.com Specifically, the compound (S)-2-(2-(4-(2-(5-fluoro-1H-indol-3-yl)acetyl)-2-oxopiperazin-1-yl)acetamido)-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide (7f) was synthesized and evaluated. mdpi.com Furthermore, related indole derivatives have been shown to effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication.

| Virus | Derivative Class | Key Findings | Reference |

| HSV-1, HSV-2 | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide showed excellent inhibitory activity. | researchgate.netnih.gov |

| Coxsackie B4 | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | Ethyl substituted derivatives were found to be effective. | researchgate.net |

| SARS-CoV-2 Mpro | 5-fluoro-benzothiazole-containing molecules | TKB272 potently inhibits Mpro and blocks viral replication. | researchgate.netnih.govnih.gov |

| HIV-1 | Piperazinone phenylalanine derivatives with terminal 5-fluoro-1H-indol-3-yl moiety | Compound F2-7f exhibited moderate anti-HIV-1 activity (EC50 = 5.89 μM). | mdpi.com |

| HIV-1 | Indole carboxylic acid derivatives | A related derivative inhibited HIV-1 integrase with an IC₅₀ value of 0.13 μM. |

Exploration in Anticancer and Antiproliferative Therapies

The this compound nucleus is a key component in the design of novel anticancer agents. Its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

A study investigating 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones screened these compounds for their in vitro anticancer activity against A549 (human lung carcinoma) and U-87MG (human glioblastoma) cell lines. dergipark.org.tr Several derivatives were found to be highly effective against the A549 cell line, with some showing greater potency than the standard drug cisplatin. dergipark.org.tr Specifically, compounds 6a, 6b, 6g, 6h, 6l, 6n, 7c, 7k, and 7l displayed IC50 values ranging from 10.6 to 58.8 µM against A549 cells, compared to cisplatin's IC50 of 70.3 µM. dergipark.org.tr Against the U-87MG cell line, derivatives 6d, 6h, 6l, 6n, 7d, and 7f were effective, with some showing better activity than cisplatin. dergipark.org.tr

Furthermore, a novel 3,5-diaryl-4,5-dihydroisoxazole derivative incorporating a 1-methyl-1H-indole moiety, specifically (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), has shown promising potential with high selectivity toward leukemia Jurkat and HL-60 cells. acs.org This compound exhibited minimal toxicity to noncancerous cells. acs.org The broader class of indole derivatives has been recognized for its potential in developing targeted anticancer therapies due to their ability to induce apoptosis and interfere with cancer cell proliferation. smolecule.comsmolecule.comnih.gov

| Cancer Cell Line | Derivative Class | Selected Compound(s) | IC50 (µM) | Reference |

| A549 (Lung) | 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | 6g | 16.4 | dergipark.org.tr |

| A549 (Lung) | 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | 6l | 20.6 | dergipark.org.tr |

| A549 (Lung) | 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | 6b | 26.8 | dergipark.org.tr |

| U-87MG (Glioblastoma) | 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | 7d | 34.9 | dergipark.org.tr |

| U-87MG (Glioblastoma) | 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | 6d | 46.6 | dergipark.org.tr |

Investigation of Anti-inflammatory and Antimicrobial Activities

Derivatives of this compound have been investigated for their potential as anti-inflammatory and antimicrobial agents. The indole scaffold itself is known to be a core structure in many compounds exhibiting these properties. ontosight.aichesci.com

In the realm of antimicrobial research, a study screened 46 indole derivatives for their activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). asm.orgasm.org Among the tested compounds, 5-fluoroindole (B109304) demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL. asm.orgasm.org This indicates the potential of the 5-fluoroindole core in developing new antimicrobial agents to combat drug-resistant bacteria. Derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione have also shown promise against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. smolecule.com

Regarding anti-inflammatory activity, various indole derivatives have been reported to possess potent effects. chesci.com The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX). While specific studies on the anti-inflammatory properties of this compound are emerging, related fluorinated indole derivatives have shown significant potential in this area. jptcp.com

| Activity | Organism/Target | Derivative/Compound | Key Finding | Reference |

| Antimicrobial | Acinetobacter baumannii | 5-fluoroindole | MIC of 64 µg/mL | asm.orgasm.org |

| Antimicrobial | S. aureus, E. coli, C. albicans | 5-fluoro-1-methyl-1H-indole-2,3-dione derivatives | Showed antibacterial and antifungal properties. | smolecule.com |

| Anti-inflammatory | General | Indole derivatives | Potent inhibitors of inflammatory enzymes like COX. | chesci.com |

Role in Serotonin (B10506) Uptake Inhibition Studies

The this compound scaffold has been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The serotonin transporter (SERT) is a key target for these drugs. nih.govpsu.edu

Research has shown that the introduction of a fluorine atom at the 5-position of the indole ring can be advantageous for binding affinity to SERT. mdpi.com A study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives found that a 5-fluoro substituent enhanced affinity for SERT, with one such compound exhibiting a Ki of 9.2 nM. mdpi.com Another study highlighted that a 5-fluoro-3-piperidin-4-yl-1H-indole residue was beneficial for imparting dual affinities toward the 5-HT1A receptor and SERT. researchgate.net

Furthermore, a study on 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which are 5-HT6 receptor agonists, noted that these compounds generally displayed low affinity for SERT, indicating selectivity. bohrium.com This demonstrates the nuanced role of the substitution pattern on the indole ring in determining receptor and transporter affinity.

| Compound Class/Derivative | Target | Key Finding | Reference |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | SERT | A 5-fluoro substituted compound showed a Ki of 9.2 nM. | mdpi.com |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A Receptor | A 5-fluoro substituted compound showed a Ki of 128.0 nM. | mdpi.com |

| 5-fluoro-3-piperidin-4-yl-1H-indole derivatives | 5-HT1A/SERT | The 5-fluoro-3-piperidin-4-yl-1H-indole residue was found to impart dual affinities. | researchgate.net |

| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | SERT | Generally displayed low affinity, indicating selectivity. | bohrium.com |

Ligand Design for Biological Receptors and Enzymes

The this compound scaffold is a valuable tool in ligand design for various biological receptors and enzymes due to the favorable properties imparted by the fluorine substitution. smolecule.com The fluorine atom can enhance binding affinity through electrostatic interactions and improve metabolic stability. smolecule.com

Derivatives of 1H-Indole-3-carbonitrile containing a 5-fluoro-1-methyl substitution have been shown to bind effectively to biological receptors and enzymes, which is crucial for their potential anticancer activity. smolecule.com Research in this area focuses on understanding the molecular-level binding affinity and mechanism of action to guide the design of more efficacious and less toxic compounds. smolecule.com

In the context of androgen receptor modulation, this compound variants have shown significant potential. smolecule.com Pharmacophore mapping studies have revealed that the indole core provides essential aromatic interactions with the ligand-binding domain, while the 5-fluoro substitution enhances binding affinity. smolecule.com

Furthermore, derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione have been identified as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases. smolecule.com Molecular docking studies suggest that these compounds can bind effectively to specific protein targets. smolecule.com

| Target Receptor/Enzyme | Derivative Class | Key Finding | Reference |

| Androgen Receptor | This compound variants | The 5-fluoro substitution enhances binding affinity through favorable electrostatic interactions. | smolecule.com |

| Acetylcholinesterase/Butyrylcholinesterase | 5-fluoro-1-methyl-1H-indole-2,3-dione derivatives | Identified as potential inhibitors of these enzymes. | smolecule.com |

| General Biological Receptors/Enzymes | 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- | Binds effectively, crucial for its anticancer activity. | smolecule.com |

Scaffold for Neurological Disorder Therapeutics

The this compound structure serves as a promising scaffold for the development of therapeutics for neurological disorders. chemimpex.com Its derivatives have been explored for their potential to modulate key targets in the central nervous system.

5-Fluoro-2-methylindole is considered a critical building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The unique properties of this fluorinated indole allow for modifications that can lead to new therapeutic agents. chemimpex.com

Derivatives of 5-fluoro-1-methyl-1H-indole-2,3-dione have been investigated for their potential to inhibit enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. smolecule.com Furthermore, a study on 5-fluoro-2-methyl-1H-indole-3-carboxylic acid demonstrated its ability to modulate NMDA receptor activity, suggesting its potential use in treating neurological conditions associated with dysregulation of excitatory neurotransmission. The design of bitopic ligands for dopamine (B1211576) D3 receptors, a target for neuropsychiatric disorders, has also utilized indole-based scaffolds. nih.gov

| Neurological Disorder Area | Derivative/Compound | Mechanism/Target | Reference |

| General Neurological Disorders | 5-Fluoro-2-methylindole | Building block for drug synthesis. | chemimpex.com |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | 5-fluoro-1-methyl-1H-indole-2,3-dione derivatives | Potential inhibition of acetylcholinesterase and butyrylcholinesterase. | smolecule.com |

| Disorders with Excitatory Dysregulation | 5-fluoro-2-methyl-1H-indole-3-carboxylic acid | Modulation of NMDA receptor activity. | |

| Neuropsychiatric Disorders | Indole-based scaffolds | Design of bitopic ligands for dopamine D3 receptors. | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. For derivatives of this compound, SAR analyses explore how changes to the core structure influence their interactions with biological targets. The indole scaffold itself is a well-known pharmacophore, and the introduction of a fluorine atom and an N-methyl group creates a unique electronic and steric profile that can be systematically modified. mdpi.comrsc.org

Research into various indole derivatives provides insights applicable to the this compound framework. The position of substituents is critical; for instance, methylation at the 2-position in some indole derivatives has been linked to improved oral bioavailability. The fluorine atom at the 5-position generally enhances electronegativity and can improve interactions with biological targets compared to non-fluorinated analogs. This modification can also increase the compound's lipophilicity and metabolic stability, allowing for better penetration of cell membranes.

SAR studies on related indole structures have yielded specific findings:

Substituent Groups: In the development of anti-inflammatory agents, the addition of various amino groups to the phenyl ring of an indole-pyrimidine scaffold significantly impacted the inhibition of inflammatory cytokines like IL-6 and IL-8. nih.gov A study on pyrazolyl-s-triazine compounds incorporating an indole motif found that specific substitutions led to potent dual inhibition of EGFR and CDK-2, with one derivative showing remarkable cytotoxicity against lung cancer cells. mdpi.com

Halogen and Methoxy Groups: Molecular docking studies of certain indole derivatives have shown that halogen substitutions, particularly chloro and bromo groups, can significantly enhance anticancer activity. mdpi.com In another series, a methoxy-substituted indole curcumin (B1669340) derivative displayed the most potent anticancer activity against several cell lines, which was attributed to strong binding interactions with key protein targets. mdpi.com

These studies collectively underscore the principle that even minor modifications to the this compound scaffold can lead to substantial changes in biological efficacy, guiding the rational design of new therapeutic agents.

| Structural Modification | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|

| Fluorine at 5-position | Enhances electronegativity and target interaction | Fluorinated Indoles | |

| Methylation at 2-position | Associated with improved oral bioavailability | This compound-2-carboxylic acid analogs | |

| Alteration of indole-indole linkage (e.g., 5-5' vs 6-6') | Reduced biological activity in HIV fusion inhibition | Bisindole derivatives | nih.gov |

| Addition of specific amino groups | Enhanced anti-inflammatory activity (IL-6/IL-8 inhibition) | 4-indolyl-2-arylaminopyrimidine derivatives | nih.gov |

| Methoxy substitution | Potent anticancer activity against Hep-2, A549, and HeLa cells | Indole curcumin derivatives | mdpi.com |

Materials Science and Advanced Functional Materials Development

The unique electronic characteristics of fluorinated indole compounds make them valuable candidates for the development of advanced functional materials. smolecule.com The strategic placement of the fluorine atom and methyl group on the indole ring system in this compound can be leveraged in the design of novel organic materials with tailored properties for applications in electronics and pigments. researchgate.net

Integration into Organic Semiconductor Design

The indole nucleus, particularly when functionalized with electron-withdrawing groups like fluorine, is a promising building block for organic semiconductors. chemimpex.com Fluorinated indole derivatives are explored for their potential in creating advanced materials, including polymers and small molecules for electronic devices. The incorporation of these compounds into organic light-emitting diodes (OLEDs) and photovoltaic cells is an active area of research.

The electronic properties of these materials are highly dependent on their molecular structure. For example, research on related fluorinated methylindoles has demonstrated their utility as components in π-conjugated polymers for organic electronics. Specific derivatives have been integrated into materials exhibiting favorable charge transport properties, as detailed in the table below. smolecule.com The stability and electronic properties of films made from these compounds make them suitable for use in commercial applications.

| Property | Value | Application | Reference |

|---|---|---|---|

| Bandgap | 2.1 eV | OLED Emissive Layers | smolecule.com |

| Hole Mobility | 0.12 cm²/V·s |

Application in Dye and Pigment Synthesis

Indole and its derivatives are foundational precursors in the synthesis of indigo (B80030) dyes. google.com The process historically involves the conversion of an indole derivative to a corresponding indoxyl derivative, which then dimerizes to form an indigo compound. The final color of the dye is highly dependent on the substituents present on the initial indole ring. google.com

Substitutions on the indigo aromatic rings with groups such as halogens (like fluorine) or alkyl groups (like methyl) provide compounds that span a wide spectrum of colors beyond the traditional blue of indigo. google.com Therefore, this compound can serve as a precursor for a specific indigo derivative, contributing to a diverse palette of synthetic dyes. By employing different indole derivatives in the synthesis process, a variety of colored pigments can be manufactured for applications such as textile dyeing. google.com

This compound as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a valuable and versatile building block in organic synthesis, primarily due to the reactivity of the indole core and the modifying effects of its substituents. luc.edunih.gov The indole skeleton is a privileged structure that serves as a starting point for the synthesis of numerous complex molecules, including natural products and pharmaceuticals. rsc.org